
2-(3-Bromophenyl)propanoic acid
Overview
Description
2-(3-Bromophenyl)propanoic acid (CAS 53086-52-5) is a brominated aromatic carboxylic acid with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . Structurally, it consists of a propanoic acid backbone substituted at the β-position with a 3-bromophenyl group. This compound is widely utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive carboxyl group and bromine atom, which facilitate further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethylguanosine typically involves the methylation of guanosine. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is usually performed in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the methylation process .
Industrial Production Methods: The process would involve large-scale methylation reactions with appropriate safety and environmental controls to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions: N2,N2-Dimethylguanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N2,N2-dimethylxanthosine.
Reduction: Reduction reactions can convert it back to guanosine.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols.
Major Products:
Oxidation: N2,N2-Dimethylxanthosine.
Reduction: Guanosine.
Substitution: Various substituted guanosine derivatives.
Scientific Research Applications
Chemistry: N2,N2-Dimethylguanosine is used as a model compound in studies of nucleoside modifications and their effects on RNA structure and function .
Biology: In biological research, it serves as a marker for tRNA modifications and is used to study the role of modified nucleosides in protein synthesis .
Medicine: The compound is investigated for its potential role in cancer diagnostics, as its levels are elevated in certain cancer types .
Industry: N2,N2-Dimethylguanosine is used in the development of high-throughput sequencing technologies and as a standard in mass spectrometry .
Mechanism of Action
N2,N2-Dimethylguanosine exerts its effects by stabilizing the structure of tRNA, which is essential for accurate and efficient protein synthesis . The methyl groups at the second position of the guanine base enhance base-stacking interactions and prevent the formation of non-canonical base pairs . This stabilization is crucial for the proper functioning of tRNA during translation .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
a) Positional Isomers
- 3-(3-Bromophenyl)propanoic acid (CAS 42287-90-1): A positional isomer with the bromine retained at the 3-position but lacking the methyl group. Molecular weight: 229.07 g/mol .
- 4-(3-Bromophenyl)butanoic acid (CAS 899350-32-4): Extends the carbon chain by one methylene unit, increasing lipophilicity. Molecular weight: 243.07 g/mol .
b) Halogen Variations
- 3-(3-Bromo-2-fluorophenyl)propanoic acid (CAS 1261814-91-8): Incorporates fluorine at the 2-position, enhancing electronic effects for nucleophilic substitutions. Molecular weight: 247.06 g/mol .
- Molecular weight: 307.97 g/mol .
c) Functional Group Modifications
- (R)-2-Amino-3-(3-bromophenyl)propanoic acid (CAS 99295-78-0): Amino substitution at the α-position enables peptide coupling. Molecular weight: 244.09 g/mol .
- 3-(3-Bromophenyl)-3-oxopropanoic acid (CAS 1000556-86-4): Ketone group introduces conjugation, altering acidity (pKa ~2.8). Molecular weight: 243.05 g/mol .
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, F): Increase acidity of the carboxyl group (e.g., 3-(3-Bromo-2-fluorophenyl)propanoic acid, pKa ~2.5) .
- Extended Aliphatic Chains: Improve membrane permeability (e.g., 4-(3-Bromophenyl)butanoic acid) .
Biological Activity
2-(3-Bromophenyl)propanoic acid, also known as (R)-2-(3-bromophenyl)propanoic acid, is a chiral compound with significant implications in medicinal chemistry. Its molecular formula is C10H11BrO2, and it has a molecular weight of approximately 229.07 g/mol. The presence of the bromine atom in the meta position of the phenyl ring enhances its biological activity and reactivity, making it a candidate for various pharmacological applications, particularly in anti-inflammatory and analgesic drug development.
Anti-inflammatory Properties
Research has demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to modulate pain pathways, suggesting its potential utility in treating conditions characterized by inflammation and pain. Studies indicate that this compound interacts with various biological receptors involved in pain perception, influencing inflammatory responses.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. Interaction studies have revealed that it may influence cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
3-(3-Bromophenyl)propionic acid | C10H11BrO2 | 1.00 |
4-(3-Bromophenyl)butanoic acid | C11H13BrO2 | 0.98 |
3-(4-Bromophenyl)propanoic acid | C10H11BrO2 | 0.98 |
3-(2-Bromophenyl)propionic acid | C10H11BrO2 | 0.98 |
3-(3,5-Dibromophenyl)propanoic acid | C10H10Br2O2 | 1.00 |
This table illustrates the structural similarities between this compound and other brominated compounds, highlighting its unique features that contribute to its biological activity.
Case Studies
- Anti-inflammatory Efficacy : A study published in International Journal of Molecular Sciences investigated the anti-inflammatory effects of various brominated compounds, including this compound. The findings indicated significant reductions in inflammatory markers in vitro, supporting its potential as a therapeutic agent for inflammatory diseases .
- Pain Modulation : Another research effort focused on the analgesic properties of this compound, demonstrating its effectiveness in reducing pain responses in animal models. The study suggested that the compound's mechanism involves modulation of pain receptors, providing a basis for its use in pain management therapies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Bromophenyl)propanoic acid, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves electrophilic bromination of phenylpropanoic acid derivatives. For example, bromine (Br₂) or N-bromosuccinimide (NBS) can be used with a Lewis acid catalyst (e.g., FeBr₃) to introduce bromine at the meta-position of the phenyl ring. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using 3-bromophenylboronic acid precursors and propanoic acid derivatives may be employed. Key parameters include catalyst loading (e.g., 1–5 mol% Pd for couplings), solvent polarity (THF or DMF), and temperature control (60–120°C). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography improves purity .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer :
- X-ray crystallography resolves the spatial arrangement of the bromophenyl and propanoic acid groups, revealing dihedral angles between the aromatic ring and carboxyl group (e.g., 78.4° observed in analogs) .
- NMR spectroscopy (¹H/¹³C) identifies chemical shifts for the bromophenyl protons (δ 7.2–7.8 ppm) and the propanoic acid moiety (δ 2.5–3.5 ppm).
- Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 229.07 (M+H⁺).
- FT-IR detects carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like dehalogenated or oxidized derivatives?
- Methodological Answer :
- Catalyst Screening : Use palladium catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination in coupling reactions.
- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination selectivity, reducing ortho/para isomers.
- Temperature Gradients : Lower reaction temperatures (e.g., 0–25°C) during bromination reduce radical side reactions.
- Additives : Ascorbic acid or Zn dust can reduce Pd(II) to Pd(0), improving catalytic efficiency and reducing bromine displacement byproducts .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorption)?
- Methodological Answer :
- Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., debrominated analogs or dimerization products).
- Variable Temperature NMR : Assess dynamic processes (e.g., rotameric equilibria in the propanoic acid chain) causing peak splitting.
- Isotopic Labeling : Introduce ¹³C or ²H labels to track unexpected couplings or confirm assignment ambiguities.
- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) .
Q. What strategies are effective for scaling up this compound synthesis while maintaining purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing hotspots that cause decomposition.
- In-line Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progress in real time.
- Crystallization Engineering : Optimize solvent mixtures (e.g., ethanol/hexane) for high-yield recrystallization (>95% purity).
- Waste Mitigation : Recover bromine via distillation or ion-exchange resins to improve sustainability .
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer :
- Pharmaceutical Intermediates : The bromine atom serves as a handle for further functionalization (e.g., Suzuki couplings to introduce aryl groups for kinase inhibitors).
- Peptide Mimetics : The propanoic acid backbone can be amidated to create β-amino acid derivatives for protease-resistant peptides.
- Enzyme Probes : Fluorescent tags or photoaffinity labels can be attached to study enzyme-substrate interactions (e.g., carboxylase binding pockets) .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for bromine displacement reactions (e.g., SNAr) to predict regioselectivity.
- Docking Studies : Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina to guide drug design.
- QSAR Analysis : Correlate electronic parameters (Hammett σ⁺) with antibacterial activity in derivatives .
Q. Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal.
- Spill Management : Absorb spills with vermiculite and store in sealed containers for incineration.
- Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent degradation .
Properties
IUPAC Name |
2-(3-bromophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHMQZFTSIHQIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510151 | |
Record name | 2-(3-Bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53086-52-5 | |
Record name | 3-Bromo-α-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53086-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.